![molecular formula C20H17ClN4OS B2435002 4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-36-1](/img/structure/B2435002.png)
4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound. It contains a thiazole ring, which is a core structural motif present in a wide range of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, often involves the use of 3-amino-1,2,4-triazole . The synthesis of thiazole derivatives, another component of the compound, often involves the use of hydrazonoyl halides .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular structure of such compounds can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be influenced by the substituents on the thiazole ring . For example, the replacement of the NH2 group with a substituted phenyl ring can increase the antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely and are influenced by the substituents on the thiazole ring . For example, thiazole derivatives can resemble pyridine and pyrimidine in their physico-chemical properties .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include your compound, have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
These compounds have also been reported to have potent antimicrobial activity . They could be used in the development of new drugs to combat resistant strains of bacteria and other microbes.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have shown herbicidal activity . This suggests potential use in agriculture, particularly in the development of new herbicides.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory properties . They could be used in the treatment of diseases characterized by inflammation, such as arthritis and asthma.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests potential use in the treatment of fungal infections.
Antitumor Activity
These compounds have shown antitumor activity . This suggests potential use in cancer treatment, particularly in the development of new chemotherapy drugs.
Antidiabetic Activity
2,4-Disubstituted thiazoles have been reported to have antidiabetic activity . This suggests potential use in the treatment of diabetes.
Antiviral Activity
These compounds have also been reported to have antiviral properties . They could be used in the development of new antiviral drugs.
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXXTHXSPQAAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.